N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, has been reported . The process involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings. NH-pyrazole carbonic acids are used as a key intermediate in the process .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a tetrahydropyrazolo[1,5-a]pyridine core, a piperazine ring, a sulfonyl group, and an acetamide group .Scientific Research Applications
Insecticidal Applications
Compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and investigated for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Such studies highlight the role of these chemical structures in developing new, more effective insecticides that could contribute to sustainable agricultural practices (Soliman et al., 2020).
Therapeutic Potential in Alzheimer’s Disease
The synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has been reported, with these compounds showing promise as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These processes are key targets in the treatment of Alzheimer's disease, suggesting that similar compounds might have therapeutic applications in neurodegenerative disorders (Umar et al., 2019).
Antimicrobial and Antitumor Activities
Research into compounds with thiazole, pyrimidine, and sulfonamide moieties has revealed their potential in antimicrobial and antitumor applications. Such studies are critical for discovering new drugs that can combat resistant strains of bacteria and cancer cells, thereby addressing some of the major health challenges of our time (Albratty et al., 2017).
Antimalarial and COVID-19 Applications
The antimalarial and theoretical COVID-19 drug applications of sulfonamide derivatives have been explored through computational calculations and molecular docking studies. These compounds' reactivity and potential efficacy against malaria and SARS-CoV-2 highlight the importance of such chemical structures in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Future Directions
Mechanism of Action
Target of action
The compound contains a tetrahydropyrazolo[1,5-a]pyrazine core , which is a structural motif found in many biologically active compounds
Mode of action
Compounds with similar structures often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain similar structural motifs are involved in signaling pathways in the cell .
Pharmacokinetics
Its structure suggests that it might be well-absorbed and could potentially cross the blood-brain barrier, given the presence of the lipophilic tetrahydropyrazolo[1,5-a]pyrazine ring and the piperazine moiety .
properties
IUPAC Name |
N-[5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S2/c1-12(24)19-17-18-11-15(28-17)29(26,27)22-8-6-21(7-9-22)16(25)14-10-13-4-2-3-5-23(13)20-14/h10-11H,2-9H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCQFPJHFTJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide |
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